molecular formula C18H18FNO4S B3017514 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate CAS No. 1327168-11-5

methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate

Cat. No.: B3017514
CAS No.: 1327168-11-5
M. Wt: 363.4
InChI Key: LZJVKSIQDBJDLP-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group, an amino group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates. These products can be further utilized in various synthetic applications, including the development of pharmaceuticals and advanced materials .

Scientific Research Applications

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the acrylate moiety can participate in Michael addition reactions, which are important in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is unique due to the presence of both sulfonyl and acrylate groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields .

Properties

IUPAC Name

methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c1-3-13-4-10-16(11-5-13)25(22,23)17(18(21)24-2)12-20-15-8-6-14(19)7-9-15/h4-12,20H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJVKSIQDBJDLP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.